

# An In-depth Technical Guide to Octa-3,5-diyne

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## Compound of Interest

Compound Name: 3,5-Octadiyne

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## Introduction

Octa-3,5-diyne, also known by its common name **3,5-octadiyne**, is a symmetrical conjugated diyne. Its structure, characterized by a linear eight-carbon chain with two triple bonds at the C3 and C5 positions, makes it a molecule of interest in synthetic chemistry. Conjugated diynes are fundamental building blocks in the synthesis of complex organic molecules, polymers with novel electronic properties, and have been explored as precursors to pharmacologically active compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of octa-3,5-diyne, while also addressing the current gap in knowledge regarding its biological activity and potential applications in drug development.

## Chemical Identity and Physicochemical Properties

Octa-3,5-diyne is a flammable liquid with the molecular formula  $C_8H_{10}$ .<sup>[1]</sup> Its fundamental properties are summarized in the table below, compiled from various chemical databases. These properties are crucial for its handling, characterization, and application in synthetic protocols.

Property	Value	Source
IUPAC Name	octa-3,5-diyne	PubChem[1]
Synonyms	3,5-Octadiyne, Diethyldiacetylene	PubChem[1]
CAS Number	16387-70-5	PubChem[1]
Molecular Formula	C <sub>8</sub> H <sub>10</sub>	PubChem[1]
Molecular Weight	106.16 g/mol	PubChem[1]
InChIKey	LILZEAJBVQOINI- UHFFFAOYSA-N	PubChem[1]
SMILES	CCC#CC#CCC	PubChem[1]
Density	0.826 g/mL	stenutz.eu[2]
Boiling Point	163 °C	stenutz.eu[2]
Refractive Index	1.497	stenutz.eu[2]
Kovats Retention Index	972 (Standard non-polar)	PubChem[1]
XLogP3-AA	2.7	PubChem[1]

## Synthesis of Octa-3,5-diyne

The primary route for the synthesis of symmetrical 1,3-diynes like octa-3,5-diyne is through the oxidative homocoupling of terminal alkynes.[3][4] In this case, the precursor is 1-butyne. The most common methods for this transformation are the Glaser, Eglinton, and Hay couplings, which typically utilize a copper salt as a catalyst.[3][5]

While a specific, detailed experimental protocol for the synthesis of octa-3,5-diyne is not readily available in the peer-reviewed literature, a representative procedure can be formulated based on the well-established Hay coupling methodology. The Hay coupling offers advantages over the original Glaser coupling, as the catalyst system, typically a complex of a copper(I) salt with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), is soluble in a wider range of organic solvents.[3][5]

# Representative Experimental Protocol: Hay Coupling of 1-Butyne

Objective: To synthesize octa-3,5-diyne via the oxidative homocoupling of 1-butyne.

Materials:

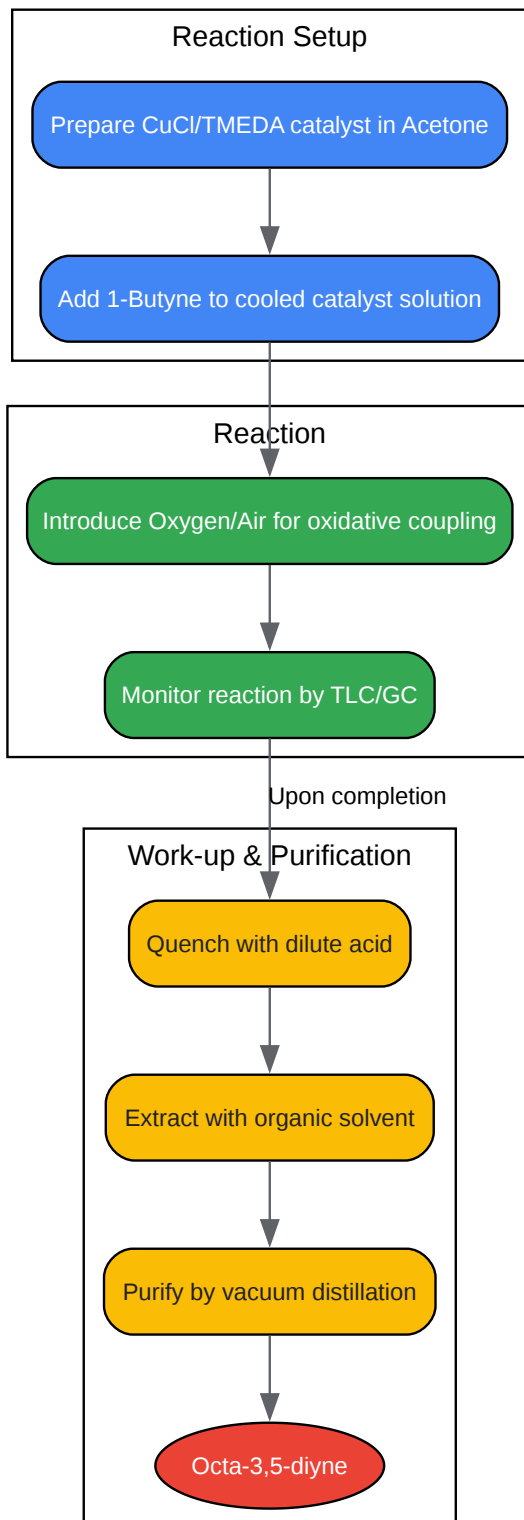
- 1-Butyne
- Copper(I) chloride (CuCl)
- N,N,N',N'-tetramethylethylenediamine (TMEDA)
- Acetone (or another suitable solvent)
- Oxygen (or air)
- Inert gas (e.g., Nitrogen or Argon)
- Standard laboratory glassware for air-sensitive reactions

Procedure:

- **Catalyst Preparation:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve a catalytic amount of copper(I) chloride and N,N,N',N'-tetramethylethylenediamine in acetone. The solution should turn blue upon exposure to oxygen.
- **Reaction Setup:** Cool the catalyst solution in an ice bath.
- **Addition of Substrate:** Slowly bubble 1-butyne gas through the stirred catalyst solution, or add a pre-condensed solution of 1-butyne in cold acetone.
- **Oxidation:** While maintaining the inert atmosphere, introduce a slow stream of oxygen or air into the reaction mixture via a needle. The reaction is often exothermic and the color of the solution may change.

- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking aliquots from the reaction mixture.
- **Work-up:** Upon completion of the reaction (disappearance of the starting material), the reaction mixture is typically quenched with a dilute acid (e.g., HCl) to remove the catalyst.
- **Extraction:** The product is then extracted into an organic solvent such as diethyl ether or pentane. The organic layers are combined, washed with brine, and dried over an anhydrous salt like magnesium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure octa-3,5-diyne.

## Synthesis Workflow for Octa-3,5-diyne

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Caption: A generalized workflow for the synthesis of octa-3,5-diyne via Hay coupling.

## Spectroscopic Data

The structural elucidation of octa-3,5-diyne is confirmed through various spectroscopic techniques. Below is a summary of the expected and reported data.

Spectroscopy Type	Observed/Expected Data	Interpretation	Source
$^{13}\text{C}$ NMR	Peaks at approximately 12.5, 13.5, and 75.0 ppm (in $\text{CDCl}_3$ ).	The signals around 12-14 ppm correspond to the ethyl group carbons ( $\text{CH}_3$ and $\text{CH}_2$ ), while the peak around 75 ppm is characteristic of the sp-hybridized carbons of the diyne moiety.	SpectraBase, ChemicalBook
$^1\text{H}$ NMR	Expected signals for the ethyl protons (a triplet for the $\text{CH}_3$ and a quartet for the $\text{CH}_2$ group).	The integration and splitting patterns would confirm the presence and connectivity of the ethyl groups.	-
FTIR	A weak to medium absorption band around 2200-2260 $\text{cm}^{-1}$ .	This absorption is characteristic of the $\text{C}\equiv\text{C}$ stretching vibration. The symmetry of the molecule may lead to a weak or absent signal.	SpectraBase
Mass Spectrometry (GC-MS)	Molecular ion ( $\text{M}^+$ ) peak at $m/z = 106$ .	Confirms the molecular weight of the compound. Fragmentation patterns would show the loss of ethyl and other alkyl fragments.	PubChem (NIST)

## Biological Activity and Drug Development Potential

A comprehensive search of the scientific literature and chemical databases reveals a significant lack of information regarding the biological activity of octa-3,5-diyne. There are no published studies on its cytotoxicity, pharmacological effects, or mechanism of action. Consequently, there are no identified signaling pathways associated with this molecule.

This information gap is critical for researchers in drug development. While the conjugated diyne motif is present in some biologically active natural products, the specific biological profile of octa-3,5-diyne remains unexplored.

## Conclusion and Future Directions

Octa-3,5-diyne is a well-characterized small molecule from a chemical and spectroscopic standpoint. Its synthesis via oxidative coupling of 1-butyne is based on established and reliable methodologies. However, the complete absence of data on its biological activity presents a significant knowledge gap. For professionals in drug discovery and development, octa-3,5-diyne represents a simple, synthetically accessible scaffold that is essentially a blank slate. Future research should focus on:

- **Systematic Biological Screening:** Evaluating the cytotoxicity of octa-3,5-diyne against a panel of cancer cell lines and its antimicrobial activity.
- **Derivatization:** Using octa-3,5-diyne as a starting material for the synthesis of more complex molecules with potential therapeutic applications.
- **Toxicological Studies:** Assessing the in vitro and in vivo toxicity to understand its safety profile.

Such studies are essential to determine if octa-3,5-diyne or its derivatives hold any promise as future therapeutic agents.

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